molecular formula C20H17N3O4S B407054 5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide

5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide

Cat. No.: B407054
M. Wt: 395.4g/mol
InChI Key: GHBPMVYOFGUTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a nitrobenzoyl amide group

Preparation Methods

The synthesis of 5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the benzyl and methyl groups. The nitrobenzoyl amide group is then added through a series of reactions involving nitration and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in significant changes in the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Amidation: The amide group can participate in further amidation reactions, forming more complex derivatives.

Scientific Research Applications

5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl amide group can interact with enzymes and receptors, leading to various biological effects. The thiophene ring and benzyl group contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide can be compared with other similar compounds, such as:

    5-Benzyl-4-methyl-2-(4-aminobenzoylamino)-thiophene-3-carboxylic acid amide: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.

    5-Benzyl-4-methyl-2-(4-methoxybenzoylamino)-thiophene-3-carboxylic acid amide:

    5-Benzyl-4-methyl-2-(4-chlorobenzoylamino)-thiophene-3-carboxylic acid amide: The chloro group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4g/mol

IUPAC Name

5-benzyl-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H17N3O4S/c1-12-16(11-13-5-3-2-4-6-13)28-20(17(12)18(21)24)22-19(25)14-7-9-15(10-8-14)23(26)27/h2-10H,11H2,1H3,(H2,21,24)(H,22,25)

InChI Key

GHBPMVYOFGUTET-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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